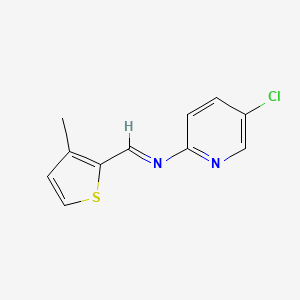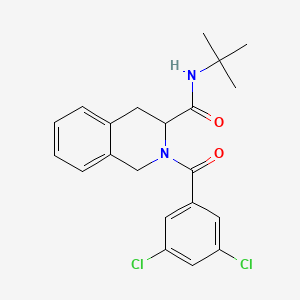
4-Chloro-2-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-iodopyrimidine is a chemical compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-iodopyrimidine is1S/C4H2ClIN2/c5-3-1-2-7-4 (6)8-3/h1-2H . This code provides a specific string of characters that describes the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Chloro-2-iodopyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Interaction with σ- and π-Acceptors
Research by Rabie, Abou-El-Wafa, and Mohamed (2007) investigated the interaction of 2-aminopyrimidine with σ- and π-acceptors, including iodine, showcasing the potential of pyrimidine derivatives in forming charge transfer complexes with various acceptors. This study elucidates the fundamental chemical properties and reactivity of pyrimidine compounds, which are crucial for understanding their applications in material science and catalysis (Rabie, Abou-El-Wafa, & Mohamed, 2007).
Metalation and Synthesis of Polysubstituted Pyridines
Cochennec et al. (1995) demonstrated the metalation of iodopyridines and the successful synthesis of polysubstituted pyridines through lithiation, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry. This work underlines the utility of halopyrimidines in the preparation of complex organic molecules, including potential pharmaceuticals and agrochemicals (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995).
Cross-Coupling Reactions
Tanji, Sakamoto, and Yamanaka (1982) explored the palladium-catalyzed cross-coupling reactions of halopyrimidines, showing that 4-Chloro-2-iodopyrimidine can serve as a starting material in the synthesis of pyrimidinyl ketones. This research contributes to the development of methodologies for constructing carbon-carbon bonds, a foundational aspect of organic synthesis (Tanji, Sakamoto, & Yamanaka, 1982).
Halogen Exchange in Pyridines
Schlosser and Cottet (2002) investigated the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including the transformation of 2-chloropyridines into their iodo counterparts. This study reveals the potential of 4-Chloro-2-iodopyrimidine in halogen exchange reactions, which are valuable for the synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).
Electrophilic Chlorination of Arenes and Heterocycles
Wang et al. (2016) presented a method for the electrophilic chlorination of arenes and heterocycles using a hypervalent iodine reagent, demonstrating the role of halopyrimidines in the functionalization of organic molecules. This work supports the application of 4-Chloro-2-iodopyrimidine in the modification of biologically active compounds, enhancing their pharmaceutical properties (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-2-iodopyrimidine are the proteins Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression has been implicated in many diseases, including cancers and inflammatory diseases .
Mode of Action
4-Chloro-2-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling these proteins . This enables visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Biochemical Pathways
The compound’s interaction with mif and mif2 suggests it may influence pathways related to cell growth and immune responses
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.81 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2-iodopyrimidine’s action are primarily observed through its interaction with MIF and MIF2. The compound allows for the visualization of these proteins’ translocation and activity, providing insights into their roles in cell growth and immune responses .
Safety and Hazards
4-Chloro-2-iodopyrimidine is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-2-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQCCKDSHUGCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodopyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)
![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)
![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)

